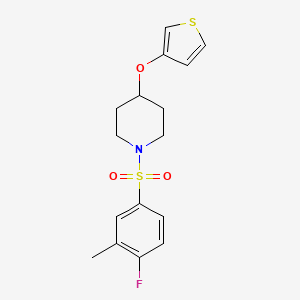

1-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine

Description

Properties

IUPAC Name |

1-(4-fluoro-3-methylphenyl)sulfonyl-4-thiophen-3-yloxypiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO3S2/c1-12-10-15(2-3-16(12)17)23(19,20)18-7-4-13(5-8-18)21-14-6-9-22-11-14/h2-3,6,9-11,13H,4-5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XURYWAJZNBBCNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)OC3=CSC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine is a synthetic compound with potential therapeutic applications. Its structure features a piperidine ring substituted with a sulfonyl group and a thiophenoxy moiety, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical formula of this compound is , with a molecular weight of approximately 373.47 g/mol. The presence of a fluorine atom and a sulfonyl group suggests enhanced interaction with biological targets, potentially increasing its efficacy.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions with amino acids in target proteins, influencing their activity. The fluorine and methyl groups on the phenyl ring may enhance binding affinity and selectivity for specific receptors or enzymes.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

- Antiviral Activity : Some sulfonyl-containing compounds have shown efficacy against viral infections by inhibiting viral replication mechanisms.

- Antitumor Effects : Compounds with similar structures have been studied for their ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction.

- Neuropharmacological Effects : The piperidine structure is often associated with neuroactive properties, potentially affecting neurotransmitter systems.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Antitumor | Induction of apoptosis in cancer cells | |

| Neuropharmacological | Modulation of neurotransmitter release |

Case Study: Antiviral Efficacy

A study evaluated the antiviral potential of related sulfonyl compounds against Hepatitis C virus (HCV). The findings revealed that certain derivatives exhibited IC50 values below 50 μM, indicating significant antiviral activity. The mechanism involved interference with viral RNA polymerase activity, showcasing the potential for therapeutic development in antiviral drugs .

Case Study: Antitumor Activity

In another investigation, the compound's analogs were tested for their effects on various cancer cell lines. Results demonstrated that these compounds could reduce cell viability by over 70% at concentrations around 10 μM, primarily through apoptosis pathways involving caspase activation .

Comparison with Similar Compounds

Structural and Functional Analogues

Piperidine-Based Sulfonyl Derivatives

- 4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol (): This compound shares a piperidine core and sulfonyl group but substitutes the 4-fluoro-3-methylphenyl with a 3-methylsulfonylphenyl group.

- 1-((5-Chlorothiophen-2-yl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine (CAS 1448128-43-5, ): Dual sulfonyl groups on thiophene and fluorophenyl distinguish this analogue.

Piperazine Analogues

- 1-(2,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine (): Replacing piperidine with piperazine increases nitrogen content, elevating basicity.

Thiophene-Containing Analogues

- (E)-3-(4-((2-((1-(4-(Dimethylphosphoryl)benzyl)piperidin-4-yl)amino)thieno[3,2-d]pyrimidin-4-yl)oxy)-3,5-dimethylphenyl)acrylonitrile (15a, ): This compound features a thieno[3,2-d]pyrimidine core instead of a simple thiophene. The dimethylphosphoryl group enhances polarity, likely reducing blood-brain barrier penetration relative to the target compound’s lipophilic 4-fluoro-3-methylphenyl group .

Pharmacological and Physicochemical Properties

Solubility and Lipophilicity

- The target compound’s 4-fluoro-3-methylphenyl group balances lipophilicity, aiding membrane permeability, while the thiophen-3-yloxy ether improves solubility compared to sulfonyl-only analogues (e.g., ’s methylsulfonylphenyl derivative) .

- Piperazine analogues () exhibit higher solubility due to increased basicity but may suffer from faster renal clearance .

Metabolic Stability

- Thiophen-3-yloxy ethers generally show higher hydrolytic stability than ester-linked substituents (e.g., ’s methylpyrazole sulfonyl compound) but lower than sulfonamides. The fluorine atom on the phenyl ring may slow oxidative metabolism .

Data Table: Key Comparisons

| Compound Name | Core Structure | Sulfonyl Substituent | Other Substituent | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|---|

| Target Compound | Piperidine | 4-Fluoro-3-methylphenyl | Thiophen-3-yloxy | ~377.4 (estimated) | Moderate solubility, H-bond acceptor |

| 4-(3-Methylsulfonylphenyl)-1-propylpiperidine | Piperidine | 3-Methylsulfonylphenyl | Propyl | ~313.4 (estimated) | High hydrophilicity, CNS activity |

| 1-(2,4-Dimethylphenyl)-4-(4-fluoro-3-methylphenyl)sulfonylpiperazine | Piperazine | 4-Fluoro-3-methylphenyl | 2,4-Dimethylphenyl | ~403.5 (estimated) | High basicity, altered receptor affinity |

| 1-((5-Chlorothiophen-2-yl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine | Piperidine | 5-Chlorothiophen-2-yl | 4-Fluorophenyl | ~449.9 (CAS 1448128-43-5) | Dual sulfonyl, high electron withdrawal |

Research Findings and Implications

- Binding Affinity : Sulfonyl groups in the target compound and analogues () are critical for interactions with serine proteases or GPCRs. The 4-fluoro-3-methylphenyl group may offer superior van der Waals interactions compared to methylsulfonyl or chlorothiophene substituents .

- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for ’s derivatives, involving sulfonylation of piperidine intermediates followed by nucleophilic substitution for the thiophen-3-yloxy group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.